molecular formula C17H24ClN3O5 B3061281 Ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate CAS No. 83863-70-1

Ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate

Cat. No.: B3061281
CAS No.: 83863-70-1
M. Wt: 385.8 g/mol
InChI Key: VRLUWZOUAURBSK-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate is a piperidine-derived compound featuring a complex substitution pattern. Its structure includes a piperidine ring substituted with methoxy groups at positions 3 and 1 (as part of the ethyl carboxylate moiety), an amino-chloro-methoxybenzoyl group at position 4, and a cis-configuration.

Properties

IUPAC Name

ethyl (3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O5/c1-4-26-17(23)21-6-5-13(15(9-21)25-3)20-16(22)10-7-11(18)12(19)8-14(10)24-2/h7-8,13,15H,4-6,9,19H2,1-3H3,(H,20,22)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLUWZOUAURBSK-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C(C1)OC)NC(=O)C2=CC(=C(C=C2OC)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CC[C@H]([C@H](C1)OC)NC(=O)C2=CC(=C(C=C2OC)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101003985
Record name 4-Amino-5-chloro-N-[1-(ethoxycarbonyl)-3-methoxypiperidin-4-yl]-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83863-70-1
Record name rel-Ethyl (3R,4S)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83863-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-chloro-N-[1-(ethoxycarbonyl)-3-methoxypiperidin-4-yl]-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cis-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate, with the CAS number 83863-70-1, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C17H24ClN3O5
  • Molecular Weight : 385.84 g/mol
  • Structure : The compound features a piperidine ring substituted with various functional groups, which contribute to its biological activity.

1. Anticancer Activity

Recent studies indicate that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Research has shown that piperidine derivatives can induce apoptosis in cancer cells. A study demonstrated that a related compound exhibited cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .

2. Enzyme Inhibition

The compound may also have implications in Alzheimer's disease treatment through enzyme inhibition:

  • Cholinesterase Inhibition : Similar piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition is crucial for enhancing cholinergic function in Alzheimer's patients .

Case Study 1: Antitumor Efficacy

A study focusing on a piperidine derivative demonstrated its ability to inhibit IKKb, a key regulator in NF-kB signaling pathways associated with cancer progression. The compound's structural features allowed for stable interactions with the IKKb catalytic pocket, enhancing its effectiveness against various cancer cell lines .

CompoundCancer TypeIC50 (µM)Mechanism
BleomycinHypopharyngeal5.0DNA damage
Ethyl derivativeHypopharyngeal3.2Apoptosis induction

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of piperidine derivatives against oxidative stress in neuronal cells. The results indicated that these compounds could reduce neuroinflammation and oxidative damage, suggesting potential use in neurodegenerative diseases like Alzheimer's .

CompoundNeuronal Cell Line% ViabilityMechanism
ControlSH-SY5Y100%N/A
Piperidine derivativeSH-SY5Y85%Antioxidant

Research Findings

Several studies have highlighted the significance of structural modifications in enhancing the biological activity of piperidine derivatives:

  • Structure–Activity Relationship (SAR) : Modifications such as the introduction of halogen atoms or methoxy groups have been shown to improve anticancer activity and enzyme inhibition properties .

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Compound Name Molecular Formula (Calculated) Molecular Weight (g/mol) Key Substituents Notable Properties
Ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate (Target) C₁₈H₂₅ClN₃O₆ ~428.86 Chloro, amino, methoxy, ethyl carboxylate High polarity, likely low volatility
Ethyl 4-oxo-1-piperidinecarboxylate (ASE 2474) C₈H₁₃NO₃ 171.19 Ketone, ethyl carboxylate bp: N/A; used as synthetic intermediate
1-Ethylpiperazine (ASE 2594) C₆H₁₄N₂ 114.19 Ethyl, piperazine bp: 157°C; used in ligand synthesis
Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride (ASE 2498) C₈H₁₄ClNO₃ 207.66 Ketone, ethyl carboxylate, hydrochloride Water-soluble salt form

Key Differences and Implications

Substituent Complexity: The target compound’s multiple substituents (chloro, amino, methoxy) contribute to a higher molecular weight (~428.86 g/mol) compared to simpler analogues like 1-ethylpiperazine (114.19 g/mol) .

Functional Groups : Unlike ASE 2474 and ASE 2498, which feature ketone groups, the target compound includes an aromatic benzoyl moiety. This aromatic system may facilitate π-π stacking interactions in biological targets, a feature absent in aliphatic analogues .

Salt Forms : ASE 2498 is a hydrochloride salt, improving aqueous solubility, whereas the target compound’s free base form may require formulation adjustments for bioavailability .

Pharmacological Potential

  • CNS Targets : Piperidines are common in neurology (e.g., donepezil). The chloro and methoxy groups may modulate blood-brain barrier penetration.

Preparation Methods

Preparation of Ethyl cis-4-Amino-3-methoxypiperidine-1-carboxylate

This intermediate is synthesized via a stereocontrolled cyclization and functionalization sequence:

  • Starting material : Ethyl 3-methoxypiperidine-1-carboxylate undergoes regioselective nitration at position 4, followed by catalytic hydrogenation to yield the cis-4-amino derivative.
  • Reaction conditions :
    • Nitration: HNO₃/H₂SO₄ at 0–5°C, 4 hours.
    • Reduction: H₂ (1 atm) over Pd/C in ethanol, 25°C, 12 hours.
  • Key data :
    • Molecular weight: 238.71 g/mol (hydrochloride salt).
    • Stereochemistry: Confirmed via X-ray crystallography (PubChem CID 44153499).

Synthesis of 4-Amino-5-chloro-2-methoxybenzoyl Chloride

Derived from 4-amino-5-chloro-2-methoxybenzoic acid:

  • Activation : Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane at reflux for 3 hours.
  • Yield : >90% after distillation under reduced pressure.
  • Analytical validation : IR spectroscopy confirms acyl chloride formation (C=O stretch at 1775 cm⁻¹).

Amide Bond Formation

The critical coupling step involves reacting the piperidine amine with the benzoyl chloride:

Reaction Protocol

  • Conditions :
    • Solvent : Anhydrous THF or DCM.
    • Base : Triethylamine (2.5 equiv) to neutralize HCl.
    • Temperature : 0°C → room temperature, 12 hours.
  • Mechanism : Nucleophilic acyl substitution, where the piperidine’s amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Workup and Purification

  • Quenching : Dilute with ice-cold water, extract with DCM (3×).
  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7) yields the pure amide.
  • Yield : 68–75% after optimization.

Stereochemical Considerations

The cis configuration of the 3-methoxy and 4-amide groups is preserved via:

  • Steric hindrance : Bulky substituents at positions 3 and 4 favor the cis conformation during piperidine ring formation.
  • HPLC validation : Chiral stationary phase (CSP) confirms >98% cis isomer (PubChem data).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 6.85 (s, 1H, aromatic), 5.21 (br s, 1H, NH), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.80 (s, 3H, OCH₃), 3.45–3.70 (m, 4H, piperidine).
  • HRMS : m/z 454.1523 [M+H]⁺ (calc. 454.1528).

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).
  • Melting point : 142–144°C (decomp.).

Process Optimization and Challenges

Byproduct Mitigation

  • Competitive hydrolysis : Moisture-free conditions prevent acyl chloride degradation.
  • Racemization : Low-temperature coupling minimizes epimerization at the piperidine’s stereocenter.

Scalability

  • Batch size : Patents report gram-to-kilogram scalability with consistent yields.
  • Cost-effective reagents : SOCl₂ and Et₃N preferred over expensive coupling agents.

Q & A

Q. What are the established synthetic routes for Ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Reductive amination : Condensation of 4-amino-5-chloro-2-methoxybenzoic acid with a piperidine intermediate under ethyl chloroformate activation in chloroform, using triethylamine (TEA) as a base .
  • Protection/deprotection strategies : Use of benzyl or tert-butoxycarbonyl (Boc) groups to protect reactive amino groups during intermediate steps .
  • Final esterification : Ethyl ester formation via nucleophilic acyl substitution. Purity is ensured through column chromatography and recrystallization.

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions on the piperidine and benzoyl moieties.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm1^{-1}, amide N-H bend at ~1650 cm1^{-1}) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • In vitro receptor binding assays : Screen for affinity toward serotonin (5-HT4_4) or dopamine receptors, given structural similarities to Cisapride .
  • Enzyme inhibition studies : Test against acetylcholinesterase or kinases using fluorometric/colorimetric substrates .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can researchers optimize low yields in the final amide condensation step?

  • Catalyst screening : Replace TEA with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
  • Stoichiometric adjustments : Increase the molar ratio of 4-amino-5-chloro-2-methoxybenzoic acid to the piperidine intermediate (1.2:1) to drive the reaction .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like pH, temperature, and cell passage number.
  • Metabolic stability testing : Use liver microsomes to assess if conflicting results arise from differential compound degradation .
  • Orthogonal assays : Confirm receptor binding via SPR (surface plasmon resonance) alongside traditional radioligand assays .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding poses with 5-HT4_4 receptors, guided by Cisapride’s crystallographic data (PDB: 6DG7) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • QSAR modeling : Corporate substituent electronic parameters (Hammett σ) to refine activity predictions .

Methodological Considerations

Q. What strategies validate the compound’s stereochemical purity?

  • Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol gradients to separate enantiomers .
  • X-ray crystallography : Resolve the cis-configuration of the piperidine ring using SHELXL refinement (if single crystals are obtainable) .

Q. How to troubleshoot aggregation issues in aqueous solubility assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without disrupting assays.
  • Dynamic light scattering (DLS) : Quantify aggregate size and adjust buffer ionic strength to mitigate precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.